![molecular formula C11H13Cl2N3 B1487460 {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride CAS No. 1208518-95-9](/img/structure/B1487460.png)
{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The pyrazole ring is substituted at the 1-position with a (3-chlorophenyl)methyl group and at the 4-position with a methylamine group.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Scientific Research Applications
Antimicrobial and Anticancer Activity : Novel pyrazole derivatives, including those with structures similar to the compound , have shown promising results as potential antimicrobial and anticancer agents. One study synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, finding that some exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Characterization and Bioactivity : The reaction of hydroxymethyl pyrazole derivatives with primary amines resulted in compounds with significant anticancer and antimicrobial activities. Structural characterization through various spectroscopic techniques confirmed the formation of these biologically active pyrazole derivatives (Titi et al., 2020).
Synthesis and Antimicrobial Studies : Another study focused on the synthesis and antimicrobial properties of a 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole compound. This compound was synthesized through a condensation/cyclisation reaction and demonstrated promising antimicrobial properties (Prabhudeva et al., 2017).
Inhibitive Action Against Corrosion : Some bipyrazole compounds, like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, have shown effective inhibitory action against the corrosion of pure iron in acidic media. These findings are significant for industrial applications where corrosion resistance is crucial (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Mechanism of Action
Target of Action
Compounds with a structure similar to “{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride” might interact with various receptors in the body. For example, indole derivatives, which share some structural similarities, have been found to bind with high affinity to multiple receptors .
Mode of Action
The compound might bind to its target receptor and either activate or inhibit the receptor’s function, depending on the nature of the interaction .
Biochemical Pathways
The activation or inhibition of the target receptor could trigger a cascade of biochemical reactions, leading to changes in cellular function .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
1-[1-(3-chlorophenyl)pyrazol-4-yl]-N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-13-6-9-7-14-15(8-9)11-4-2-3-10(12)5-11;/h2-5,7-8,13H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVYCLWJVFVVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.